4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride

Vue d'ensemble

Description

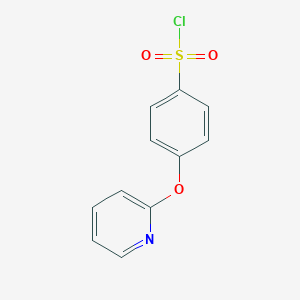

4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C11H8ClNO3S It is a sulfonyl chloride derivative, characterized by the presence of a pyridin-2-yloxy group attached to a benzene ring, which is further substituted with a sulfonyl chloride group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride typically involves the reaction of 4-hydroxybenzenesulfonyl chloride with 2-chloropyridine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution of the chlorine atom in 2-chloropyridine by the phenoxide ion formed from 4-hydroxybenzenesulfonyl chloride.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling, where it acts as an electrophilic partner.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.

Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling reactions, with bases such as potassium carbonate or cesium carbonate to facilitate the reaction.

Major Products

The major products formed from these reactions include sulfonamide derivatives, sulfonate esters, and biaryl compounds, depending on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Organic Synthesis

4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride serves as a crucial building block in the synthesis of complex organic molecules. Its reactivity allows for the formation of various derivatives, which are essential in the development of pharmaceuticals and agrochemicals.

Key Reactions :

- Nucleophilic Substitution : The sulfonyl chloride group reacts with nucleophiles to form sulfonamide derivatives.

- Coupling Reactions : It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, enhancing its utility in synthetic organic chemistry.

Medicinal Chemistry

In the realm of drug design, this compound is explored for its potential as a pharmacophore. It has been utilized in the development of enzyme inhibitors and receptor modulators, particularly in targeting specific biological pathways.

Case Studies :

- Anti-Tubercular Activity : Compounds synthesized from this compound have shown significant activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM.

- Selective Androgen Receptor Modulators (SARMs) : Derivatives synthesized from this compound have been evaluated for their potential as SARMs, indicating its role in developing treatments for conditions like muscle wasting.

Biological Studies

The compound is also used for modifying biomolecules, including proteins and peptides. This modification aids in understanding their structure and function, making it valuable for biological research.

Mécanisme D'action

The mechanism of action of 4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify various nucleophilic sites in biological molecules, leading to changes in their activity and function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride: Similar structure but with the pyridine ring attached at the 4-position.

4-(Pyridin-3-yloxy)benzene-1-sulfonyl chloride: Similar structure but with the pyridine ring attached at the 3-position.

4-(Pyridin-2-yloxy)benzene-1-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.

Uniqueness

4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride is unique due to the specific positioning of the pyridin-2-yloxy group, which influences its reactivity and the types of reactions it can undergo

Activité Biologique

4-(Pyridin-2-yloxy)benzene-1-sulfonyl chloride is an organic compound with significant biological activity, particularly in the context of medicinal chemistry and organic synthesis. Its unique structure, featuring a sulfonyl chloride group attached to a benzene ring with a pyridin-2-yloxy substituent, allows it to interact with various biological molecules, making it a valuable tool for researchers.

- Molecular Formula : C₁₁H₈ClNO₃S

- Molecular Weight : Approximately 269.70 g/mol

- CAS Number : 192329-94-5

This compound's electrophilic nature enables it to modify biomolecules, which can lead to alterations in enzyme activity or receptor function. Such properties are essential for its applications in drug design and development.

The biological activity of this compound is primarily attributed to its ability to act as an electrophile. It can interact with nucleophilic sites on proteins and other biomolecules, potentially leading to the inhibition of enzymes or modulation of receptor activity. The following mechanisms are notable:

- Enzyme Inhibition : The compound may inhibit specific enzymes by covalently modifying active sites, thereby blocking their function.

- Receptor Modulation : It can alter receptor activity by binding to allosteric sites or competing with natural ligands.

Biological Activity Data

The biological activity of this compound has been explored in various studies, revealing its potential as an antibacterial and anticancer agent.

Antibacterial Activity

Research indicates that compounds with similar sulfonyl chloride structures exhibit significant antibacterial properties. For instance, derivatives of sulfonamides have shown effectiveness against both Gram-positive and Gram-negative bacteria. The specific interactions of this compound with bacterial enzymes could provide insights into its potential as an antimicrobial agent.

Anticancer Potential

Studies have suggested that compounds containing sulfonyl groups can exhibit cytotoxic effects on cancer cells. The ability of this compound to inhibit enzymes involved in cancer cell proliferation makes it a candidate for further investigation in cancer therapy.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride | C₁₁H₉Cl₂NO₃S | Similar sulfonyl chloride structure |

| 4-Aminobenzenesulfonyl chloride | C₆H₇ClN₂O₂S | Lacks the pyridine moiety but retains sulfonamide functionality |

The distinct reactivity profiles of these compounds highlight the importance of the pyridine substitution in enhancing biological interactions.

Case Studies and Research Findings

- Study on Enzyme Inhibition : A recent study explored the inhibitory effects of various sulfonamide derivatives on acetylcholinesterase (AChE), which plays a crucial role in neurotransmission. Compounds similar to this compound were tested for their ability to inhibit AChE, demonstrating significant potential for treating neurodegenerative diseases such as Alzheimer's .

- Antimicrobial Synergy : Another research effort examined the synergistic effects of combining this compound with cell-penetrating peptides against bacterial strains. The results indicated enhanced antibacterial activity when used in combination, suggesting a promising avenue for developing new antimicrobial therapies .

Propriétés

IUPAC Name |

4-pyridin-2-yloxybenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO3S/c12-17(14,15)10-6-4-9(5-7-10)16-11-3-1-2-8-13-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXLPHVTZYYDWQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)OC2=CC=C(C=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80391766 | |

| Record name | 4-[(Pyridin-2-yl)oxy]benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80391766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192329-94-5 | |

| Record name | 4-(2-Pyridinyloxy)benzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=192329-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(Pyridin-2-yl)oxy]benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80391766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.